4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine
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Overview
Description
4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of an ethenylsulfonyl group attached to the ethyl chain, which is further connected to a dimethyl-substituted morpholine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine typically involves the reaction of 2,3-dimethylmorpholine with an appropriate ethenylsulfonyl precursor. One common method includes the use of ethenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Advanced purification techniques like distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The ethenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ethenyl group, converting it into an ethyl group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution on the morpholine ring.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced ethyl-substituted compounds, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine involves its interaction with specific molecular targets. The ethenylsulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The morpholine ring may also interact with various receptors or enzymes, influencing their function and pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Ethenylsulfonylethyl)morpholine: Lacks the dimethyl substitution on the morpholine ring.
2,3-Dimethylmorpholine: Does not have the ethenylsulfonyl group.
4-(2-Sulfonylethyl)-2,3-dimethylmorpholine: Lacks the ethenyl group.
Uniqueness
4-(2-Ethenylsulfonylethyl)-2,3-dimethylmorpholine is unique due to the presence of both the ethenylsulfonyl group and the dimethyl-substituted morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-ethenylsulfonylethyl)-2,3-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c1-4-15(12,13)8-6-11-5-7-14-10(3)9(11)2/h4,9-10H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTSUGVDUPOSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1CCS(=O)(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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